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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and

photophysical properties of 5-Carboxy-X-Rhodamine (5-ROX), a widely utilized fluorescent dye

in biological research and drug development. This document details its core characteristics,

provides established experimental protocols for its application, and presents visual workflows

for key laboratory procedures.

Core Chemical and Photophysical Properties
5-Carboxy-X-Rhodamine is a bright, photostable orange-red fluorophore belonging to the

rhodamine family of dyes. Its rigid xanthene core, conferred by n-propylene bridges,

contributes to its high quantum yield and intense absorption and emission, making it a

preferred choice for a variety of fluorescence-based applications.[1] Rhodamine dyes, in

general, are valued for their long wavelength absorption maxima, high molar absorptivities, and

resistance to photobleaching.[1][2] The fluorescence of 5-ROX is also notably independent of

pH in the physiological range of 4 to 10.[1]

The carboxylic acid group of 5-ROX allows for its covalent attachment to biomolecules.[3][4]

For conjugation to primary amines, such as those found on proteins and amine-modified

oligonucleotides, 5-ROX is typically activated to its N-hydroxysuccinimidyl (NHS) ester form.[1]

The key quantitative properties of 5-Carboxy-X-Rhodamine are summarized in the tables

below. It is important to note that reported values can vary slightly between suppliers and under
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different experimental conditions (e.g., solvent, pH).

Table 1: General Chemical Properties of 5-Carboxy-X-Rhodamine

Property Value Source(s)

Chemical Formula C₃₃H₃₀N₂O₅ [5][6][7]

Molecular Weight ~534.6 g/mol [3][5][6][7]

CAS Number 216699-35-3 [3][5][6]

Solubility DMSO, DMF, Methanol [3][5]

Purity >90% - >95% [7][8]

Appearance Dark violet/purple solid powder [7]

Storage Conditions -20°C, protected from light [3][5]

Table 2: Photophysical Properties of 5-Carboxy-X-Rhodamine

Property Reported Value(s) Source(s)

Excitation Maximum (λex)
568 nm, 570 nm, 576 nm, 578

nm, 580 nm, 586 nm
[2][3][9][10][11]

Emission Maximum (λem)
591 nm, 595 nm, 601 nm, 604

nm, 610 nm
[2][3][9][10][11]

Molar Absorptivity (ε)

36,000 M⁻¹cm⁻¹, >85,000

M⁻¹cm⁻¹, 91,000 M⁻¹cm⁻¹,

93,000 M⁻¹cm⁻¹

[2][3][9]

Quantum Yield (Φ) 0.94, 1.0 [2][11][12]

Spectrally Similar Dyes
Alexa Fluor® 568, TAMRA,

CF™ 568
[3]
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The utility of 5-ROX is realized through its conjugation to biomolecules for their subsequent

detection and analysis. Below are detailed methodologies for common labeling procedures and

applications.

Protein Labeling with 5-ROX N-hydroxysuccinimidyl
(NHS) Ester
The most common method for labeling proteins with 5-ROX involves the use of its amine-

reactive NHS ester derivative, which forms a stable amide bond with primary amines (e.g., the

ε-amino group of lysine residues).

Methodology:

Antibody Preparation: Dissolve the antibody or protein to be labeled in an amine-free buffer,

such as 0.1 M sodium bicarbonate buffer at pH 8.3, to a concentration of 2.5 - 10 mg/mL.

Buffers containing primary amines like Tris will compete with the labeling reaction and must

be avoided. If the protein is in an incompatible buffer, dialysis or buffer exchange into the

labeling buffer is required.

Dye Preparation: Allow the vial of 5-ROX NHS ester to equilibrate to room temperature

before opening to prevent moisture condensation. Prepare a stock solution of the dye (e.g.,

10 mg/mL) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This

solution should be prepared immediately before use as the NHS ester is susceptible to

hydrolysis.

Conjugation Reaction: While gently stirring or vortexing the protein solution, add the dye

stock solution dropwise. A typical molar ratio of dye to protein is between 9:1 and 15:1. The

optimal ratio may need to be determined empirically for each specific protein. Incubate the

reaction for 1 hour at room temperature, protected from light.

Purification: Separate the labeled protein from the unreacted free dye. This is commonly

achieved by gel filtration using a column (e.g., Sephadex G-25) equilibrated with a suitable

storage buffer like phosphate-buffered saline (PBS).

Determination of Degree of Labeling (DOL): The DOL, or the average number of dye

molecules conjugated to each protein, can be calculated by measuring the absorbance of
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the conjugate at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~570-

580 nm).

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term

storage, protected from light. A stabilizing agent like bovine serum albumin (BSA) and a

preservative such as sodium azide can be added.

Workflow for Protein Labeling with 5-ROX NHS Ester:
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Workflow for Protein Labeling with 5-ROX NHS Ester

Prepare Protein Solution
(2.5-10 mg/mL in 0.1M Bicarbonate Buffer, pH 8.3)

Combine Protein and Dye Solutions
(Molar ratio ~10:1 dye:protein)

Prepare 5-ROX NHS Ester
(10 mg/mL in anhydrous DMSO)

Incubate for 1 hour at RT
(Protected from light)

Purify via Gel Filtration
(e.g., Sephadex G-25)

Calculate Degree of Labeling (DOL)
(Spectrophotometry)

Store Conjugate
(4°C or -20°C, protected from light)

Click to download full resolution via product page

Workflow for Protein Labeling with 5-ROX NHS Ester

Oligonucleotide Labeling with 5-ROX NHS Ester
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5-ROX is frequently used to label oligonucleotides for applications such as real-time PCR

probes and DNA sequencing.[9] This requires an oligonucleotide synthesized with a primary

amine modification, typically at the 5' or 3' end.

Methodology:

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a conjugation

buffer (e.g., 0.091 M sodium tetraborate or 0.1 M sodium bicarbonate, pH 8.5) to a final

concentration of 0.3 to 0.8 mM.

Dye Preparation: Prepare a stock solution of 5-ROX NHS ester in anhydrous DMSO (e.g.,

~14 mM). Use anhydrous solvent and handle the dye promptly to minimize hydrolysis.

Conjugation Reaction: Add the dye solution to the oligonucleotide solution. Incubate the

mixture for 1-3 hours at room temperature in the dark.

Purification: The labeled oligonucleotide must be purified from excess free dye and any

unlabeled oligonucleotides. This can be achieved through methods such as ethanol

precipitation followed by reverse-phase high-performance liquid chromatography (RP-

HPLC).

Workflow for Oligonucleotide Labeling:
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Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides

Conjugation

Purification

Final Product

Dissolve Amine-Modified Oligo
(0.3-0.8 mM in pH 8.5 buffer)

Mix Oligo and Dye Solutions

Dissolve 5-ROX NHS Ester
(~14 mM in anhydrous DMSO)

Incubate 1-3 hours at RT in the dark

Purify Labeled Oligonucleotide
(e.g., Ethanol Precipitation, RP-HPLC)

5-ROX Labeled Oligonucleotide

Click to download full resolution via product page

Workflow for 5-ROX Labeling of Amine-Modified Oligonucleotides

Indirect Immunofluorescence Staining
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In a typical indirect immunofluorescence (IF) experiment, an unlabeled primary antibody first

binds to the target antigen. Then, a secondary antibody conjugated to a fluorophore, such as a

rhodamine derivative like 5-ROX, binds to the primary antibody, providing signal amplification.

Methodology:

Sample Preparation: Grow cells on coverslips or prepare tissue sections. Fix the samples

using an appropriate method (e.g., with 4% paraformaldehyde), followed by permeabilization

(e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.

Blocking: Incubate the samples in a blocking buffer (e.g., 5% normal serum from the host

species of the secondary antibody in PBS) for at least one hour to reduce non-specific

antibody binding.

Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer and

incubate with the sample, typically for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the sample multiple times with PBS to remove unbound primary antibody.

Secondary Antibody Incubation: Incubate the sample with the 5-ROX-conjugated secondary

antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.

Final Washes and Mounting: Wash the sample again multiple times with PBS to remove

unbound secondary antibody. Mount the coverslip onto a microscope slide using an antifade

mounting medium, which may also contain a nuclear counterstain like DAPI.

Visualization: Examine the sample using a fluorescence microscope equipped with the

appropriate filters for 5-ROX (excitation ~570 nm, emission ~600 nm).

Workflow for Indirect Immunofluorescence:
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General Workflow for Indirect Immunofluorescence

Start: Fixed & Permeabilized Cells/Tissue

Block Non-Specific Sites
(e.g., 5% Normal Serum, 1 hr)

Incubate with Primary Antibody
(1 hr RT or O/N 4°C)

Wash with PBS (3x)

Incubate with 5-ROX Secondary Antibody
(1-2 hr RT, in dark)

Wash with PBS (3x)

Mount with Antifade Medium

Visualize with Fluorescence Microscope
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General Workflow for Indirect Immunofluorescence

Conclusion
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5-Carboxy-X-Rhodamine is a versatile and robust fluorescent dye with favorable photophysical

properties that make it a valuable tool for researchers in molecular biology, cell biology, and

drug development. Its ability to be readily conjugated to proteins and nucleic acids enables a

wide array of applications, from immunofluorescence and flow cytometry to real-time PCR and

DNA sequencing. The protocols and data presented in this guide offer a solid foundation for the

successful application of 5-ROX in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1493965#chemical-properties-of-5-carboxy-x-
rhodamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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